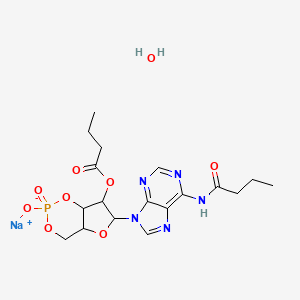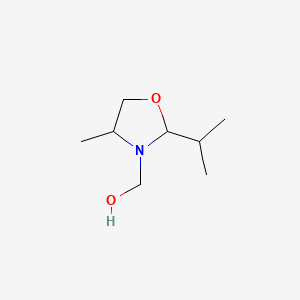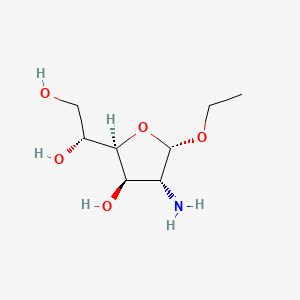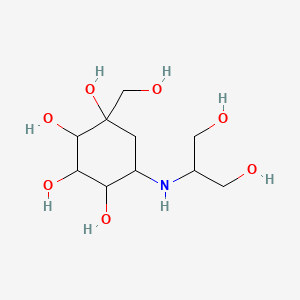
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodiumsalt, monohydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate (9CI) is a complex organic compound with the molecular formula C18H24N5O8P·H2O·Na. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The compound is known for its unique structural features, which include a cyclic phosphate group and butanoate ester groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate involves multiple steps. The process typically begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the butanoate groups through esterification reactions. The cyclic phosphate group is then introduced using phosphorylating agents under controlled conditions. The final step involves the deprotection of the hydroxyl groups and the formation of the monosodium salt and monohydrate forms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The compound is typically purified using techniques such as crystallization, chromatography, and lyophilization.
Chemical Reactions Analysis
Types of Reactions
Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: Employed in studies of cellular signaling pathways and as a tool for investigating the role of cyclic nucleotides in biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of cyclic AMP levels and as a potential drug candidate for various diseases.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate involves its interaction with specific molecular targets, primarily cyclic AMP-dependent protein kinases. The compound mimics the natural cyclic AMP, binding to the regulatory subunits of the protein kinase and activating the catalytic subunits. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): A naturally occurring cyclic nucleotide that plays a key role in cellular signaling.
N6,O2’-Dibutyryladenosine 3’,5’-cyclic monophosphate: A synthetic analog of cAMP with similar biological activity.
8-Bromo-cAMP: Another synthetic analog used in research to study cAMP-dependent pathways.
Uniqueness
Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications enhance its stability and bioavailability compared to natural cAMP and other analogs, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
sodium;[6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIUSAASWSOYGU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)

![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)


